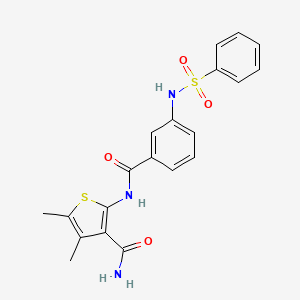

2-(3-Benzenesulfonamidobenzamido)-4,5-dimethylthiophene-3-carboxamide

Description

2-(3-Benzenesulfonamidobenzamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic thiophene derivative characterized by a central 4,5-dimethylthiophene-3-carboxamide core. The molecule features two distinct substituents: a benzenesulfonamide group at the 3-position of the benzamido moiety and a carboxamide group at the 3-position of the thiophene ring.

Propriétés

IUPAC Name |

2-[[3-(benzenesulfonamido)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S2/c1-12-13(2)28-20(17(12)18(21)24)22-19(25)14-7-6-8-15(11-14)23-29(26,27)16-9-4-3-5-10-16/h3-11,23H,1-2H3,(H2,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVKWUBRWPFUIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Thiophene Core Synthesis: 4,5-Dimethylthiophene-3-Carboxamide

Cyclization of Mercaptoketones and Acrylic Derivatives

The 4,5-dimethylthiophene-3-carboxamide scaffold is synthesized via a cyclocondensation reaction between 3-mercapto-2-butanone and methyl 3-methoxyacrylate under basic conditions. Sodium methoxide (0.1 equivalents) in toluene facilitates thiophene ring formation at 25–35°C, yielding a tetrahydrothiophene intermediate. Subsequent acid-catalyzed aromatization with hydrochloric acid converts the tetrahydrothiophene to the aromatic thiophene.

Key Reaction Conditions:

Ester Hydrolysis and Carboxamide Formation

The methyl ester intermediate (3-carbomethoxy-4,5-dimethylthiophene) undergoes hydrolysis to the carboxylic acid using aqueous NaOH or LiOH. Subsequent conversion to the carboxamide is achieved via treatment with ammonium chloride in the presence of a coupling agent such as HATU or EDCl.

Functionalization at Position 2: Introduction of the Amino Group

Nitration and Reduction

Direct nitration of 4,5-dimethylthiophene-3-carboxamide at position 2 using fuming HNO₃ in H₂SO₄ introduces a nitro group. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 2-amino-4,5-dimethylthiophene-3-carboxamide.

Optimization Data:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃ (98%), H₂SO₄, 0°C, 2 h | 68 | |

| Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C | 92 |

Synthesis of 3-Benzenesulfonamidobenzoyl Chloride

Sulfonylation of 3-Aminobenzamide

3-Nitrobenzamide is reduced to 3-aminobenzamide using SnCl₂ in HCl. The amine is then sulfonylated with benzenesulfonyl chloride in pyridine, yielding 3-benzenesulfonamidobenzamide. Conversion to the acyl chloride is achieved using oxalyl chloride or thionyl chloride in anhydrous DCM.

Reaction Protocol:

Final Coupling: Acylation of 2-Amino-4,5-Dimethylthiophene-3-Carboxamide

The 2-amino group undergoes acylation with 3-benzenesulfonamidobenzoyl chloride in the presence of a base (e.g., triethylamine) and a solvent such as DMF or THF.

Alternative Synthetic Routes and Comparative Analysis

Challenges and Mitigation Strategies

- Regioselectivity : Electron-donating methyl groups at positions 4 and 5 direct electrophilic substitution to position 2.

- Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility during acylation.

- Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (EtOH/H₂O) purifies intermediates.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Benzenesulfonamidobenzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur trioxide for sulfonation, acyl chlorides for acylation, and various bases and acids to facilitate different reaction pathways. The conditions for these reactions can vary widely, but they often involve controlled temperatures, specific solvents, and the use of catalysts to increase reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the functional groups introduced.

Applications De Recherche Scientifique

2-(3-Benzenesulfonamidobenzamido)-4,5-dimethylthiophene-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

Industry: It can be used in the production of specialty chemicals, polymers, and other materials with unique properties.

Mécanisme D'action

The mechanism of action of 2-(3-Benzenesulfonamidobenzamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with cellular membranes .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Key Substituents

The biological and physicochemical properties of thiophene derivatives are highly dependent on substituents at the 2- and 3-positions of the thiophene ring. Below is a comparative analysis of structurally related compounds:

*Estimated based on molecular formula.

Antioxidant Activity

- Compound 92a demonstrated the highest antioxidant activity among its analogs, with 56.9% nitric oxide (NO) radical scavenging at 100 μM. This was attributed to the polar carboxamide and nitrile groups at the 3-position, which enhance electron-donating capacity .

- However, its sulfonamide moiety could confer unique redox properties requiring experimental validation.

Antimicrobial Activity

- Thieno[2,3-d]pyrimidine derivatives synthesized from 2-amino-4,5-dimethylthiophene-3-carboxamide (a precursor to the target compound) showed antibacterial activity comparable to streptomycin .

- The dichlorobenzamido analog () likely exhibits enhanced antimicrobial effects due to the electron-withdrawing chlorine atoms, which increase membrane permeability and target binding .

Physicochemical Properties

- Y512-7350 (cyclohexyl-substituted) and BI87313 (ethylsulfanyl-substituted) highlight how lipophilic groups improve bioavailability and metabolic stability. In contrast, the target compound’s benzenesulfonamide group may reduce cell permeability due to increased polarity .

Activité Biologique

The compound 2-(3-benzenesulfonamidobenzamido)-4,5-dimethylthiophene-3-carboxamide is a derivative of thiophene that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a thiophene ring substituted with various functional groups that contribute to its biological activity. The presence of the benzenesulfonamide moiety is significant as it enhances the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to thiophene derivatives. For instance, 2,5-dimethylthiophene derivatives have shown selective inhibition against various cancer cell lines, including breast, colon, lung, and prostate cancers. These compounds exert their effects at low micromolar concentrations, demonstrating significant cytotoxicity compared to standard chemotherapeutics like etoposide .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast) | 6.5 | Topoisomerase II inhibition |

| HCT116 (colon) | 7.0 | Induction of apoptosis | |

| A549 (lung) | 5.8 | ROS generation | |

| PC-3 (prostate) | 8.2 | Cell cycle arrest at G1 phase |

The mechanisms through which this compound exhibits its anticancer effects include:

- Topoisomerase II Inhibition : Similar to other thiophene derivatives, it acts as a selective inhibitor of topoisomerase II, disrupting DNA replication and transcription processes in cancer cells .

- Induction of Reactive Oxygen Species (ROS) : The compound has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

- Cell Cycle Arrest : Analysis indicates that the compound induces cell cycle arrest at the G1 phase, preventing further progression into mitosis and promoting apoptosis in cancer cells .

Case Studies

In a study evaluating the efficacy of various thiophene derivatives, it was found that those containing sulfonamide groups exhibited enhanced anticancer activity compared to their non-sulfonamide counterparts. The study utilized both 2D and 3D cell culture models to assess cytotoxicity and proliferation inhibition across multiple human cancer cell lines .

Example Case Study

A notable case study involved the treatment of MCF-7 breast cancer cells with the compound at varying concentrations. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 6.5 μM. Additionally, flow cytometry analysis revealed significant apoptosis induction in treated cells compared to controls .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 2-(3-Benzenesulfonamidobenzamido)-4,5-dimethylthiophene-3-carboxamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation Reactions : React 3-benzenesulfonamidobenzoic acid with 4,5-dimethylthiophene-3-carboxamide using coupling agents like EDCI or DCC in anhydrous conditions .

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol to isolate the product .

Yield Optimization : Adjust reaction time (12-24 hours) and temperature (60-80°C) to balance purity and efficiency .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Employ a combination of:

- NMR Spectroscopy : Confirm the presence of benzenesulfonamide protons (δ 7.5-8.0 ppm) and thiophene methyl groups (δ 2.1-2.5 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ expected at m/z ~470) .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Antioxidant Activity : DPPH radical scavenging assay (IC50 values at 100 μM concentration) .

- Antimicrobial Screening : Agar diffusion assays against S. aureus or E. coli with Streptomycin as a positive control .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer :

- Solvent Selection : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of sulfonamide intermediates .

- Catalyst Screening : Evaluate iodine or Lewis acids (e.g., ZnCl₂) for accelerating cyclization steps .

- Real-Time Monitoring : Use TLC or in situ FTIR to track reaction progression and minimize side products .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Cross-validate DPPH results with ABTS or FRAP assays to confirm antioxidant mechanisms .

- Dose-Response Curves : Perform IC50 determinations (e.g., 10–200 μM range) to account for potency variability .

- Replicate Conditions : Standardize microbial inoculum size (1×10⁶ CFU/mL) and incubation time (18–24 hours) for antimicrobial studies .

Q. What computational methods predict the compound’s biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like COX-2 (PDB ID: 5KIR) or kinases .

- QSAR Modeling : Correlate substituent electronegativity (e.g., sulfonamide vs. carboxamide groups) with activity trends .

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications : Replace the 4,5-dimethylthiophene with tetrahydrobenzo[b]thiophene to assess ring saturation effects .

- Functional Group Variations : Introduce electron-withdrawing groups (e.g., nitro) at the benzene ring to enhance metabolic stability .

Q. What strategies analyze the compound’s metabolic stability in vitro?

- Methodological Answer :

- Liver Microsomal Assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH, then quantify parent compound degradation via LC-MS .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.